molecular formula C11H15NO2 B6168721 methyl 3-amino-4-propylbenzoate CAS No. 24812-92-8

methyl 3-amino-4-propylbenzoate

Cat. No.: B6168721
CAS No.: 24812-92-8
M. Wt: 193.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-propylbenzoate is a substituted benzoate ester characterized by a methoxy group at the ester position, an amino (-NH₂) group at the 3-position, and a propyl (-CH₂CH₂CH₃) substituent at the 4-position of the benzene ring. This compound belongs to a broader class of aromatic esters with diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

CAS No.

24812-92-8

Molecular Formula

C11H15NO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of methyl 3-amino-4-propylbenzoate typically begins with the esterification of 3-amino-4-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be produced using similar esterification methods but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-4-propylbenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form various derivatives. For example, the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation, where it reacts with acyl chlorides to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and substitution reactions.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-propylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate

A closely related compound, methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (corrected structure from Hou et al., 2010), shares the benzoate ester backbone but differs in substituents:

  • Substituents : A hydroxy (-OH) group at the 3-position and a cyclopropylmethoxy group at the 4-position.
  • Key Differences: The absence of an amino group and the replacement of the propyl chain with a cyclopropylmethoxy group significantly alter polarity and hydrogen-bonding capacity. This compound exhibits higher solubility in polar solvents compared to methyl 3-amino-4-propylbenzoate due to the hydroxy group .

Table 1: Substituent Effects on Solubility and Reactivity

Compound Substituents (Position) Solubility in Ethanol Reactivity with Electrophiles
This compound -NH₂ (3), -CH₂CH₂CH₃ (4) Moderate (inferred) High (amino group activation)
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate -OH (3), -OCH₂C₃H₅ (4) High Moderate (steric hindrance)

Methyl Salicylate (Methyl 2-Hydroxybenzoate)

Methyl salicylate, a well-studied benzoate ester, provides a benchmark for comparing physicochemical properties:

  • Substituents : A hydroxy group at the 2-position.
  • Boiling Point : 222°C (Table 3, Atmospheric Measurement Techniques, 2016) .
  • Applications : Widely used in topical analgesics and fragrances.
  • Contrast: The amino and propyl groups in this compound likely increase its boiling point and reduce volatility compared to methyl salicylate due to higher molecular weight and reduced polarity .

Methyl Violet (Methylene Violet)

  • Structure: Contains amino and methyl groups on aromatic rings (Figure 1, Methylene Violet Dye Adsorption Study, 2021) .
  • Key Differences: Methyl violet’s conjugated π-system enables strong absorbance in the visible spectrum, whereas this compound lacks such conjugation, limiting its optical applications.

Research Findings and Data Gaps

  • Synthesis Challenges: The propyl and amino groups in this compound may introduce steric hindrance during synthesis, a common issue in substituted benzoates .
  • Thermal Stability: Methyl esters generally exhibit decomposition temperatures above 150°C (Table 3, IC-AMCE 2023) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.